molecular formula C22H23ClF3N B194989 Cinacalcet hydrochloride CAS No. 364782-34-3

Cinacalcet hydrochloride

カタログ番号: B194989
CAS番号: 364782-34-3
分子量: 393.9 g/mol
InChIキー: QANQWUQOEJZMLL-PKLMIRHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: シナカルセト塩酸塩は、次のような様々な化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

4. 科学研究における用途

シナカルセト塩酸塩は、科学研究において幅広い用途があります。

科学的研究の応用

Secondary Hyperparathyroidism in Chronic Kidney Disease

Cinacalcet is primarily indicated for patients with secondary hyperparathyroidism associated with end-stage kidney disease. It functions by increasing the sensitivity of calcium-sensing receptors on parathyroid cells, leading to decreased secretion of PTH. This reduction helps manage elevated serum calcium and phosphorus levels, which are common in CKD patients undergoing dialysis.

  • Mechanism of Action: By mimicking calcium, cinacalcet lowers PTH levels, which subsequently reduces serum calcium levels. This is critical in preventing bone disease linked to CKD .
  • Clinical Evidence: A study involving 401 patients demonstrated that cinacalcet effectively reduced serum PTH levels, thus decreasing the risk of bone deterioration and other complications associated with hyperparathyroidism .

Primary Hyperparathyroidism

For patients with primary hyperparathyroidism who are not candidates for surgery, cinacalcet serves as a non-surgical treatment option. It helps manage hypercalcemia by lowering serum calcium levels and PTH concentrations.

  • Long-term Efficacy: A multicenter randomized trial showed that 73% of patients treated with cinacalcet achieved normocalcemia compared to only 5% in the placebo group, indicating its effectiveness in long-term management .

Hypercalcemia in Parathyroid Carcinoma

Cinacalcet is also utilized off-label for treating hypercalcemia in patients with parathyroid carcinoma. Although surgical intervention is the primary treatment, cinacalcet can help manage severe hypercalcemia that may occur due to this malignancy.

  • Case Study Insights: In a study involving 29 patients with parathyroid carcinoma, cinacalcet significantly reduced serum calcium levels in 62% of participants after titration, highlighting its potential as a therapeutic option for this challenging condition .

Safety and Side Effects

While cinacalcet is generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects: Nausea, vomiting, headache, and fractures have been observed in clinical trials .
  • Monitoring Requirements: Patients on cinacalcet require regular monitoring of serum calcium and PTH levels to avoid complications related to hypocalcemia.

Comparative Efficacy

A comparative analysis of cinacalcet against placebo and other treatments indicates its superior efficacy in managing hyperparathyroidism:

ConditionTreatmentEfficacy RateStudy Reference
Secondary HyperparathyroidismCinacalcet73% achieved normocalcemia
Primary HyperparathyroidismCinacalcet73% achieved normocalcemia
Parathyroid CarcinomaCinacalcet62% showed significant reduction in serum calcium

Future Directions and Research Opportunities

Ongoing research continues to explore additional applications of cinacalcet:

  • Calciphylaxis Treatment: Investigating the efficacy of cinacalcet in treating calciphylaxis among patients with advanced kidney disease.
  • Combination Therapies: Exploring the synergistic effects when combined with vitamin D analogs or bisphosphonates for enhanced outcomes in bone health management.

生物活性

Cinacalcet hydrochloride is a calcimimetic agent that plays a crucial role in regulating calcium homeostasis and parathyroid hormone (PTH) secretion. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Overview of this compound

  • Chemical Name : N-[(1 R)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride
  • Molecular Formula : C22_{22}H24_{24}F3_{3}N1_{1}•HCl
  • CAS Number : 364782-34-3
  • Purity : ≥98%
  • Alternative Names : AMG 073, Sensipar, Mimpara

Cinacalcet functions primarily as an allosteric agonist of the calcium-sensing receptor (CaSR), which is predominantly located on parathyroid cells. By increasing the sensitivity of CaSR to extracellular calcium levels, cinacalcet effectively inhibits the secretion of PTH. This mechanism is critical in conditions such as secondary hyperparathyroidism associated with chronic kidney disease (CKD) and primary hyperparathyroidism.

  • Calcium-Sensing Receptor Activation :
    • Cinacalcet binds to CaSR, leading to an increase in intracellular calcium levels.
    • This results in decreased PTH gene transcription and reduced secretion of PTH from the parathyroid glands .
  • Impact on Serum Levels :
    • Clinical studies have shown that cinacalcet significantly lowers serum PTH levels, serum calcium, and phosphorus levels in patients with uncontrolled secondary hyperparathyroidism .

Efficacy in Clinical Trials

Cinacalcet has been evaluated in multiple clinical trials for its efficacy in reducing PTH levels:

  • Phase III Trials : In a pivotal phase III trial involving 1136 patients with CKD on dialysis, cinacalcet demonstrated a statistically significant reduction in PTH levels compared to placebo. A higher proportion of patients receiving cinacalcet achieved target PTH levels (<250 pg/mL) within a 26-week period .
  • Secondary Hyperparathyroidism : A secondary analysis involving 2985 patients indicated that treatment with cinacalcet led to a ≥30% reduction in serum fibroblast growth factor 23 (FGF23), which is associated with improved cardiovascular outcomes .

Case Studies

  • Case Study on CKD Patients :
    • A study assessed oxidative stress markers in 58 hemodialysis patients treated with cinacalcet for six months, showing significant reductions in serum PTH from 895 pg/mL to 384 pg/mL (p < 0.001) .
  • Parathyroid Carcinoma :
    • In an open-label trial, cinacalcet was effective in reducing elevated serum calcium levels by ≥1 mg/dL in 71% of patients with parathyroid carcinoma .

Pharmacokinetics

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by CYP3A4 and CYP2D6; metabolites include hydrocinnamic acid and glucuronidated forms which exhibit minimal calcimimetic activity .
  • Elimination : Approximately 80% excreted via urine; half-life is around 30 hours .

Safety Profile

Cinacalcet is generally well tolerated. Most adverse events reported during clinical trials were mild to moderate, including nausea, vomiting, and diarrhea. Monitoring of serum calcium levels is recommended due to the risk of hypocalcemia associated with treatment.

Q & A

Basic Research Questions

Q. What experimental models are used to study the pharmacodynamic effects of cinacalcet hydrochloride on parathyroid hormone (PTH) regulation?

this compound acts as a calcimimetic agent by allosterically modulating calcium-sensing receptors (CaSR), increasing their sensitivity to extracellular calcium. Experimental models include:

  • In vitro studies : Bovine parathyroid cells are treated with cinacalcet to observe concentration-dependent reductions in PTH secretion .
  • In vivo studies : Renal failure rodent models (e.g., 5/6 nephrectomy) demonstrate dose-dependent reductions in serum PTH and calcium levels .
  • Cell-based assays : Human embryonic kidney (HEK) cells expressing CaSR are used to measure intracellular calcium mobilization and receptor activation .

Q. What validated analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

  • HPLC-MS : Used to measure plasma concentrations of this compound with high sensitivity and specificity, particularly for bioavailability and bioequivalence studies .
  • UV spectrophotometry : A stability-indicating method validated at 281 nm (methanol solvent) for bulk and tablet formulations, with linearity in the range of 15–35 µg/mL .
  • RP-UPLC : Employed for impurity profiling and stability testing under stress conditions (e.g., oxidative degradation), using a BEH Shield RP18 column and gradient elution .

Q. How does this compound influence calcium-phosphate homeostasis in chronic kidney disease (CKD) models?

In CKD models, cinacalcet reduces serum PTH, calcium, and phosphorus by:

  • Enhancing CaSR sensitivity, suppressing parathyroid hyperplasia .
  • Modulating bone metabolism parameters (e.g., reducing bone turnover markers like alkaline phosphatase) .
  • Preclinical data suggest attenuation of vascular calcification via indirect effects on mineral balance .

Advanced Research Questions

Q. How should researchers address nonlinear pharmacokinetics and CYP2D6 interactions in this compound dosing regimens?

Nonlinear PK arises due to saturable metabolism and CYP2D6 inhibition:

  • Dose adjustments : Use population pharmacokinetic models to account for interpatient variability, especially in CYP2D6 poor metabolizers .
  • Drug interaction studies : Co-administer cinacalcet with CYP2D6 substrates (e.g., metoprolol) to quantify changes in AUC and Cmax .
  • Therapeutic drug monitoring (TDM) : Recommended in patients with severe secondary hyperparathyroidism (SHPT) to avoid toxicity .

Q. What methodological considerations are critical for establishing in vitro-in vivo correlations (IVIVC) for this compound formulations?

Key steps include:

  • Dissolution testing : Use biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions and generate dissolution profiles .
  • Deconvolution analysis : Compare in vitro dissolution data with in vivo absorption profiles (via Wagner-Nelson method) to establish Level A IVIVC .
  • Validation : Ensure dissolution method discriminatory power by testing batches with varying particle sizes or excipient ratios .

Q. How do genetic polymorphisms affect this compound pharmacokinetics and safety in diverse populations?

Pharmacogenetic studies in healthy Chinese subjects identified:

  • CYP3A4/5 variants : Influence metabolism, requiring dose adjustments to maintain therapeutic efficacy .
  • CaSR polymorphisms : May alter receptor sensitivity, impacting PTH suppression and hypocalcemia risk .
  • Safety monitoring : GI adverse events (nausea, vomiting) are dose-dependent and more prevalent in slow metabolizers .

Q. What experimental designs are optimal for resolving contradictions in clinical trial data on cinacalcet's cardiovascular benefits?

The EVOLVE trial highlights challenges:

  • Lag-censoring analysis : Addresses survivor bias by excluding early non-responders, revealing significant reductions in fracture risk and mortality .
  • Prespecified subgroup analyses : Stratify patients by baseline PTH levels or vascular calcification scores to identify responders .
  • Combination endpoints : Include surrogate markers (e.g., coronary artery calcification scores) alongside hard outcomes (e.g., cardiovascular death) .

Q. How can impurity profiling and stability studies enhance the quality control of this compound API?

  • Forced degradation : Expose API to acid/base hydrolysis, oxidation (H2O2), and photolysis to identify degradation products (e.g., cinacalcet N-oxide) .
  • Chiral purity assessment : Use chiral columns (e.g., Chiralpak IA) to quantify enantiomeric impurities (e.g., S-cinacalcet) .
  • Validation per ICH guidelines : Ensure method specificity, accuracy (recovery 98–102%), and robustness for regulatory compliance .

特性

CAS番号

364782-34-3

分子式

C22H23ClF3N

分子量

393.9 g/mol

IUPAC名

hydron;N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;chloride

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1

InChIキー

QANQWUQOEJZMLL-PKLMIRHRSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl

異性体SMILES

[H+].C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-]

正規SMILES

[H+].CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-]

外観

White to Tan Solid

melting_point

175-177°C (dec.)

Key on ui other cas no.

364782-34-3

ピクトグラム

Corrosive; Irritant; Health Hazard; Environmental Hazard

純度

> 95%

数量

Milligrams-Grams

関連するCAS

226256-56-0 (Parent)

同義語

(αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride;  (R)-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1- -(1-napthyl)ethylamine Hydrochloride;  Mimpara;  Sensipar

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Cinacalcet hydrochloride
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Cinacalcet hydrochloride
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Cinacalcet hydrochloride
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Cinacalcet hydrochloride
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Cinacalcet hydrochloride
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-en-2-ol
Cinacalcet hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。